8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt
Description
8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt (hereafter referred to by its full name) is a synthetic cyclic adenosine monophosphate (cAMP) analog engineered for selective activation of Exchange Protein directly Activated by cAMP (Epac) isoforms (Epac1 and Epac2) . Its structure includes two critical modifications:
- 8-(4-Chlorophenylthio) substitution: Enhances membrane permeability and resistance to phosphodiesterase (PDE) degradation.
- 2'-O-methylation: Abolishes Protein Kinase A (PKA) activation by blocking the 2'-hydroxyl group required for PKA binding .
This compound is widely used to dissect Epac-specific signaling pathways in cellular studies, particularly in cardiovascular, neuronal, and endocrine research. Its molecular weight is 507.82 g/mol (C₁₇H₁₆ClN₅O₆PS·Na) , and it is commercially available from suppliers such as Santa Cruz Biotechnology (CAS 510774-50-2) and Sigma-Aldrich .
Properties
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN5O6PS.Na/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9;/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTMKTNUXDACHB-KHXPSBENSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5NaO6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587880 | |
| Record name | Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510774-50-2 | |
| Record name | Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 8-pCPT-2mu-O-Me-cAMP are Epac (Exchange Protein directly Activated by cAMP) and Rap1 (Ras-proximate-1 or Ras-related protein 1), which are key players in the cAMP signaling pathway.
Mode of Action
8-pCPT-2mu-O-Me-cAMP is a cyclic AMP analogue that selectively activates the Epac-Rap signaling pathway . It acts by binding to Epac, leading to the activation of Rap1.
Biochemical Pathways
The activation of the Epac-Rap pathway by 8-pCPT-2mu-O-Me-cAMP leads to a series of downstream effects. It can stimulate the release of calcium from intracellular calcium stores, a process known as Calcium-Induced Calcium Release (CICR) . This increase in intracellular calcium concentration is coupled to exocytosis.
Pharmacokinetics
8-pCPT-2mu-O-Me-cAMP is a cell-permeable cAMP analog. It is soluble in water up to 50 mM, which facilitates its distribution in the body. The compound is stable under desiccating conditions and can be stored for up to 12 months at -20°C.
Result of Action
The activation of the Epac-Rap pathway by 8-pCPT-2mu-O-Me-cAMP has several cellular effects. It can induce Rap activation and junction tightening in human umbilical vein endothelial cells (HUVECs). It also triggers adhesion of Jurkat-Epac1 cells to fibronectin. Moreover, it stimulates insulin secretion in rat INS-1 cells.
Action Environment
The action of 8-pCPT-2mu-O-Me-cAMP can be influenced by environmental factors. For instance, the stability of the compound can be affected by temperature and humidity. Furthermore, the efficacy of the compound can be influenced by the concentration of calcium in the cellular environment, as its mechanism of action involves the mobilization of intracellular calcium.
Biological Activity
8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic monophosphate sodium salt (commonly referred to as 8-CPT-2'-O-Me-cAMP) is a potent and specific activator of the exchange protein activated by cyclic AMP (Epac). Unlike traditional cyclic AMP analogs, this compound does not activate protein kinase A (PKA), making it a valuable tool for dissecting cAMP signaling pathways that are mediated specifically through Epac. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₇H₁₆ClN₅O₆PS·Na
- Molecular Weight : 507.8 g/mol
- CAS Number : 510774-50-2
- Purity : ≥98% by HPLC
- Solubility : Soluble in water, DMSO, and methanol
| Property | Value |
|---|---|
| Appearance | White to off-white powder |
| Storage Temperature | Freezer (-20°C) |
| Lipophilicity | High |
| Absorption Max | 282 nm |
8-CPT-2'-O-Me-cAMP selectively activates Epac1 and Epac2, which are guanine nucleotide-exchange factors for the small GTPases Rap1 and Rap2. This activation leads to various downstream effects, including cellular adhesion, insulin secretion, and junction tightening in endothelial cells.
- Epac Activation : Initiates the exchange of GDP for GTP on Rap proteins, leading to their activation.
- PKA Independence : The methylation at the 2' position prevents PKA activation, allowing researchers to study Epac-specific pathways without interference from PKA signaling.
In Vitro Studies
- Endothelial Cells : 8-CPT-2'-O-Me-cAMP has been shown to induce junction tightening in human umbilical vein endothelial cells (HUVECs), promoting barrier function through Rap activation .
- Insulin Secretion : In rat INS-1 pancreatic beta cells, this compound stimulates insulin secretion, indicating its role in glucose metabolism and potential implications for diabetes research .
In Vivo Studies
Research indicates that 8-CPT-2'-O-Me-cAMP can modulate physiological responses without activating PKA pathways. This specificity allows for targeted therapeutic strategies in conditions where cAMP signaling is dysregulated.
Case Study 1: Cardiovascular Health
A study demonstrated that treatment with 8-CPT-2'-O-Me-cAMP improved endothelial function in models of cardiovascular disease by enhancing NO production and reducing inflammation. The compound's ability to selectively activate Epac while inhibiting PKA-mediated pathways was crucial in achieving these effects .
Case Study 2: Cancer Research
In cancer models, particularly those involving leukemic cells, the application of 8-CPT-2'-O-Me-cAMP led to altered cell adhesion properties. This change was attributed to enhanced Rap activation, suggesting potential applications in cancer metastasis prevention .
Scientific Research Applications
Scientific Research Applications
The applications of 8-CPT-2'-O-Me-cAMP span several areas of biomedical research:
Cardiovascular Research
Studies have shown that Epac activation can influence cardiac function, including modulation of calcium handling in cardiomyocytes. For instance, research indicates that Epac-mediated signaling can affect the ryanodine receptor, potentially leading to arrhythmias under certain conditions .
Cancer Biology
In cancer research, 8-CPT-2'-O-Me-cAMP has been used to explore the mechanisms of metastasis and chemoresistance. For example, it has been implicated in the regulation of exosome-mediated transfer of long noncoding RNAs that contribute to breast cancer cell metastasis .
Neurobiology
The compound is also utilized in neurobiological studies to investigate the role of cAMP signaling in neuronal function and plasticity. Its ability to penetrate cell membranes effectively allows for in vivo studies on synaptic transmission and neuroprotection .
Metabolic Studies
Research has demonstrated that Epac activation can modulate glucose metabolism and insulin secretion, making 8-CPT-2'-O-Me-cAMP relevant for studies on diabetes and metabolic disorders .
Case Studies
Several notable studies have employed 8-CPT-2'-O-Me-cAMP:
- Kang et al. (2003) utilized this compound to demonstrate the differential roles of PKA and Epac in cellular responses to cAMP, highlighting its potential as a therapeutic target in diseases related to cAMP signaling dysregulation .
- Enserink et al. (2002) explored the role of Epac in cell adhesion and migration using 8-CPT-2'-O-Me-cAMP, providing insights into its implications for cancer metastasis .
Comparison with Other cAMP Analogs
The following table summarizes key differences between 8-CPT-2'-O-Me-cAMP and other common cAMP analogs:
| Compound | Activates PKA | Activates Epac | Membrane Permeability | Stability Against PDEs |
|---|---|---|---|---|
| 8-CPT-2'-O-Me-cAMP | No | Yes | High | High |
| Cyclic AMP | Yes | Yes | Moderate | Low |
| 8-Bromo-cAMP | Yes | Yes | Moderate | Moderate |
Chemical Reactions Analysis
Hydrolysis Reactions
The cyclic phosphate ester undergoes hydrolysis under physiological or acidic/basic conditions, yielding linear phosphate derivatives. The 2'-O-methylation reduces hydrolysis rates compared to unmodified cAMP due to steric hindrance and electronic effects . Key observations include:
The chlorophenylthio group enhances lipophilicity (LogP ~2.95), reducing aqueous solubility but improving membrane permeability .
Electrophilic Substitution
The 4-chlorophenylthio moiety participates in electrophilic aromatic substitution reactions. The chlorine atom directs incoming electrophiles to the ortho and meta positions relative to the sulfur linkage:
Example Reactions:
-
Nitration : Forms nitro derivatives at ortho/meta positions under HNO₃/H₂SO₄.
-
Sulfonation : Yields sulfonic acid derivatives with concentrated H₂SO₄.
These reactions are utilized in synthetic modifications to study structure-activity relationships.
Enzymatic Interactions
The compound resists degradation by phosphodiesterases (PDEs) due to:
-
2'-O-Methylation : Eliminates the hydroxyl group required for PDE binding .
-
Chlorophenylthio Group : Increases steric bulk, further hindering enzymatic access .
| Enzyme | Activity Against Compound | Reference |
|---|---|---|
| PDE3 | No detectable hydrolysis | |
| PDE4 | Negligible activity |
Stability and Solubility
Physical Stability:
-
Hygroscopic : Requires storage at -20°C in anhydrous conditions .
-
Solubility :
Solvent Solubility (mg/mL) Water >10 DMSO >20 Methanol >15
Chemical Stability:
-
Degrades rapidly in strong acids (pH <2) or bases (pH >12).
Comparative Reactivity
Structural analogs exhibit distinct reactivity profiles:
| Compound | Hydrolysis Rate | PDE Resistance | Electrophilic Reactivity |
|---|---|---|---|
| 8-Br-cAMP | High | Low | Low (Br inert) |
| 2'-O-Me-cAMP (no chlorophenylthio) | Moderate | Moderate | N/A |
| 8-(4-CPT)-2'-O-Me-cAMP | Low | High | High |
Functional Consequences of Reactivity
Comparison with Similar Compounds
Comparison with Structurally Similar cAMP/cGMP Analogs
Structural and Functional Differences
The table below highlights key distinctions between the target compound and related analogs:
Target Compound vs. 8-CPT-cAMP
- The target compound’s 2'-O-methyl group eliminates PKA activation, unlike 8-CPT-cAMP, which activates both Epac and PKA . For example, in dendritic cell studies, 8-CPT-cAMP (250 µM) required co-treatment with PKA inhibitors (e.g., H89) to isolate Epac effects, whereas the target compound (100 µM) achieved selective Epac activation without inhibitors .
- The 2'-O-methylation also enhances stability, with a half-life >24 hours in cell culture media compared to ~6 hours for 8-CPT-cAMP .
Target Compound vs. 6-Bnz-cAMP
- 6-Bnz-cAMP selectively activates PKA via its N⁶-benzoyl group, making it ideal for studying PKA-dependent processes like glycogen metabolism . In contrast, the target compound’s Epac specificity is critical in models where PKA activation confounds results, such as insulin secretion studies in pancreatic β-cells .
Target Compound vs. PKG/PKA Activators
- The guanosine-based analog 8-pCPT-2'-O-Me-cGMP (CAS 51239-26-0) activates PKG, demonstrating the importance of nucleoside backbone in determining kinase selectivity .
Key Advantages of the Target Compound
Specificity: No detectable PKA activation at concentrations ≤100 µM .
Stability : Resists PDE degradation due to 8-pCPT and 2'-O-methyl modifications .
Membrane Permeability : Hydrophobic 8-pCPT group enables efficient cellular uptake without transfection reagents .
Limitations and Considerations
- Cost: Higher price (~$300/mg) compared to non-selective analogs like dibutyryl-cAMP (\sim$43/100 mg) .
- Off-Target Effects : At very high concentrations (>500 µM), partial activation of atypical PKC isoforms has been reported .
Preparation Methods
Synthetic Pathways and Methodologies
Synthesis of the Parent Cyclic Nucleotide Core
The preparation begins with the synthesis of 8-(4-chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), which serves as the precursor for sodium salt formation. Key steps include:
8-Position Substitution :
Adenosine derivatives undergo regioselective thioetherification at the 8-position using 4-chlorophenyl disulfide under controlled oxidative conditions. This step introduces the lipophilic 4-chlorophenylthio moiety, enhancing membrane permeability and Epac binding affinity.2'-O-Methylation :
The 2'-hydroxyl group of the ribose ring is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride. This modification eliminates PKA activation by preventing hydrogen bonding at the 2'-position.Cyclic Phosphate Formation :
Phosphorylation and cyclization are achieved using phosphoramidite chemistry or cyclic phosphate precursors. The reaction typically employs 1,3-dicyclohexylcarbodiimide (DCC) as a coupling agent, followed by deprotection under mild acidic conditions.
Table 1: Key Reaction Parameters for Parent Compound Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 8-Thioetherification | 4-Chlorophenyl disulfide, DMF, 60°C | 78 | 92 |
| 2'-O-Methylation | Methyl iodide, NaH, THF, 0°C to RT | 85 | 95 |
| Cyclic Phosphorylation | DCC, Pyridine, RT, 24h | 65 | 90 |
Sodium Salt Formation
The parent compound is converted to its sodium salt to improve solubility and stability. This involves:
Ion Exchange Chromatography :
The free acid form of 8-pCPT-2'-O-Me-cAMP is dissolved in a methanol-water mixture and passed through a Dowex 50WX8 sodium ion-exchange resin. Elution with deionized water yields the sodium salt.Precipitation and Crystallization :
The eluate is concentrated under reduced pressure, and the sodium salt is precipitated by adding cold acetone. Recrystallization from a methanol-acetone system produces white to off-white crystalline powder (purity ≥98%).
Table 2: Sodium Salt Characterization Data
| Property | Value | Method |
|---|---|---|
| Solubility (H₂O) | ≥50 mM (25°C) | USP <911> |
| Melting Point | 218–220°C (decomposes) | Differential SC |
| λmax (UV) | 282 nm (ε = 16,000 L·mol⁻¹·cm⁻¹) | Spectrophotometry |
Optimization of Reaction Conditions
Enhancing regioselectivity in 8-Thioetherification
Early synthetic routes suffered from low regioselectivity due to competing N7 and N9 alkylation. Optimization studies revealed that:
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (4.6 × 150 mm, 5 μm) and isocratic elution (40% acetonitrile in 50 mM ammonium acetate, pH 5.0) resolves the sodium salt from synthetic impurities. Retention time: 8.2 ± 0.3 minutes.
Mass Spectrometric Confirmation
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion [M–Na]⁻ at m/z 484.8, consistent with the theoretical molecular weight of 507.8 g/mol.
Table 3: Regulatory Compliance Specifications
| Parameter | Acceptance Criterion |
|---|---|
| Residual Solvents | <500 ppm (ICH Q3C) |
| Endotoxins | <0.1 EU/mg (USP <85>) |
| Sterility | Not tested (Research Use Only) |
Applications in Biochemical Research
Epac/Rap1 Signaling Studies
In pancreatic β-cells, 10–50 μM 8-pCPT-2'-O-Me-cAMP sodium salt induces Ca²⁺-dependent exocytosis without PKA interference, as demonstrated by Kang et al..
Integrin Activation Assays
Rangarajan et al. utilized this compound (20 μM) to establish cAMP-Epac-Rap1 signaling as a regulator of β2-integrin activation in leukocytes.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of 8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt in cellular signaling?
- Methodological Answer : This compound is a hydrolysis-resistant cAMP analog designed to selectively activate Protein Kinase A (PKA) via the cAMP-PKA pathway. Its 2'-O-methyl modification enhances resistance to phosphodiesterase degradation, while the 4-chlorophenylthio group at the 8-position increases membrane permeability. Researchers should validate PKA activation by measuring downstream targets (e.g., CREB phosphorylation at Ser133) using Western blotting or kinase activity assays .
Q. How should this compound be prepared and stored for in vitro studies?
- Methodological Answer : The compound is typically supplied as a lyophilized powder. For reconstitution, dissolve in sterile water at 25 mg/mL (as per solubility data) and aliquot to avoid repeated freeze-thaw cycles. Store at -20°C. Always confirm stock concentration via UV spectrophotometry (λ = 260–280 nm for adenosine derivatives) and validate bioactivity in a pilot assay (e.g., cAMP-responsive luciferase reporter) .
Q. What are its key applications in studying ion channel regulation?
- Methodological Answer : It is used to modulate cystic fibrosis transmembrane conductance regulator (CFTR) channels in respiratory epithelia. For CFTR studies, apply 10–50 µM of the compound to cell cultures and measure chloride efflux using halide-sensitive fluorescent dyes (e.g., MQAE) or short-circuit current in Ussing chambers .
Advanced Research Questions
Q. How can researchers address contradictory data on its efficacy in different cell types?
- Methodological Answer : Cell-type specificity may arise from variations in PKA isoform expression or competing pathways (e.g., EPAC). To resolve contradictions:
- Perform dose-response curves (1–100 µM) to identify optimal concentrations.
- Combine with isoform-specific PKA inhibitors (e.g., H89 for PKA) or EPAC activators (e.g., 8-pCPT-2'-O-Me-cAMP-AM) to isolate mechanisms.
- Use RNA-seq or siRNA knockdown to profile PKA subunit expression in target cells .
Q. What experimental designs are recommended for studying its role in cholesterol transport (e.g., ABCA-1 upregulation)?
- Methodological Answer :
- Treat macrophage/microglial cell lines (e.g., RAW264.7 or BV2) with 20–50 µM of the compound for 6–24 hours.
- Quantify ABCA-1 expression via qPCR/Western blot and cholesterol efflux using radiolabeled cholesterol (³H-cholesterol) assays.
- Control for off-target effects by co-treating with PKA inhibitors (e.g., PKI 14-22 amide) and validate results in primary cells .
Q. How can intracellular delivery be optimized in tissues with low permeability (e.g., neuronal cultures)?
- Methodological Answer :
- Use liposomal encapsulation or cell-penetrating peptides (e.g., TAT) to enhance uptake.
- Pre-treat cells with phosphodiesterase inhibitors (e.g., IBMX) to prolong cAMP signaling.
- Monitor intracellular cAMP levels via ELISA or FRET-based biosensors (e.g., Epac-SH187) .
Q. What strategies mitigate off-target effects when studying CREB phosphorylation?
- Methodological Answer :
- Combine with calcium chelators (e.g., BAPTA-AM) to distinguish cAMP-PKA signaling from calcium-dependent pathways.
- Use time-course experiments to differentiate early (PKA-mediated) vs. late (CREB autoregulation) phosphorylation events.
- Validate specificity using CRISPR/Cas9-engineered PKA-knockout cells .
Data Analysis & Technical Validation
Q. How should researchers validate its specificity in complex pathways (e.g., inflammation)?
- Methodological Answer :
- In inflammation models (e.g., LPS-treated microglia), pair the compound with pathway-specific agonists/antagonists (e.g., NF-κB inhibitors).
- Perform phosphoproteomics to map PKA-specific phosphorylation sites.
- Use RNA interference to silence PKA catalytic subunits and confirm loss of phenotypic effects .
Q. What controls are essential when using this compound in glucose metabolism studies?
- Methodological Answer :
- Include negative controls (vehicle-only) and positive controls (e.g., forskolin for cAMP induction).
- Measure glucose output in hepatocyte cultures using glucose oxidase assays and normalize to total protein content.
- Cross-validate with alternative cAMP analogs (e.g., 6-Bnz-cAMP) to rule out scaffold-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
